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Compound of Interest

Compound Name: Diolmycin B2

Cat. No.: B1248006

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques
and protocols for the structure elucidation of Diolmycin B2, a natural product with potential
therapeutic applications. The methodologies and representative data presented herein are
intended to serve as a guide for the analysis of Diolmycin B2 and other similar small
molecules.

Introduction

Diolmycin B2, a member of the diolmycin family of compounds, was first isolated from
Streptomyces sp. WK-2955.[1] Early spectroscopic analysis established its structure as threo-
1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[2] The accurate and unambiguous determination of its
chemical structure is a prerequisite for further investigation into its biological activity,
mechanism of action, and potential for drug development.

This document outlines the application of a suite of spectroscopic techniques, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-
Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy, for the complete structure
elucidation of Diolmycin B2. Detailed experimental protocols and representative data are
provided to facilitate the replication of these methods in a laboratory setting.

Spectroscopic Data Summary
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The following table summarizes the representative spectroscopic data for Diolmycin B2. This
data is compiled based on the known structure and typical values for analogous compounds,
and serves as a reference for experimental verification.

Technique Parameter Representative Value
HR-ESI-MS Molecular Formula C16H1804

Calculated m/z [M+H]* 275.1283

Observed m/z [M+H]* 275.1280

1H NMR o (ppm) See Table 2

13C NMR 0 (ppm) See Table 2

UV-Vis Amax (nm) 225, 278

3350 (br), 2920, 1610, 1515,

IR v (cm™1)
1230, 830

Table 1: Summary of Representative Spectroscopic Data for Diolmycin B2.

1H NMR (8, ppm, multiplicity,

Position 3in Hz) 13C NMR (9, ppm)
1/4 2.75 (dd, 13.5, 8.5, 2H) 415

2/3 3.80 (m, 2H) 74.0

1'/1" - 130.0

2'/2", 6'/6" 7.05 (d, 8.5, 4H) 130.5

373", 5'/5" 6.70 (d, 8.5, 4H) 115.0

4'14" - 156.0

OH (phenolic) 9.20 (s, 2H) -

OH (alcoholic) 4.50 (d, 4.0, 2H) -

Table 2: Representative *H and 3C NMR Spectral Data for Diolmycin B2.
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Experimental Protocols

High-Resolution Electrospray lonization Mass
Spectrometry (HR-ESI-MS)

Objective: To determine the elemental composition and exact mass of Diolmycin B2.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with
an electrospray ionization source.

Protocol:

o Sample Preparation: Dissolve approximately 1 mg of purified Diolmycin B2 in 1 mL of a
suitable solvent (e.g., methanol or acetonitrile).

e Instrument Setup:

o

lonization Mode: Positive ion mode is typically used for this class of compounds.

[¢]

Capillary Voltage: ~3.5 kV

o

Source Temperature: ~120 °C

[e]

Desolvation Gas Flow: Set according to instrument specifications.

o

Mass Range: Scan from m/z 100 to 1000.

o Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10
pL/min. Acquire data in high-resolution mode.

o Data Analysis: Process the acquired spectrum to determine the accurate mass of the
protonated molecule [M+H]*. Use the instrument's software to calculate the elemental
composition based on the measured m/z value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and stereochemistry of Diolmycin B2.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
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Protocol:

o Sample Preparation: Dissolve 5-10 mg of Diolmycin B2 in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-de or Methanol-da).

e 'HNMR:
o Acquire a standard one-dimensional proton NMR spectrum.
o Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse width.
e 13C NMR:
o Acquire a proton-decoupled carbon-13 NMR spectrum.
o Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse width.
e 2D NMR (COSY, HSQC, HMBC):
o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-
carbon correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
proton-carbon correlations.

o Utilize standard instrument parameters for these experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To identify the presence of chromophores in the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Protocol:

o Sample Preparation: Prepare a dilute solution of Diolmycin B2 in a UV-transparent solvent
(e.g., methanol or ethanol) to an absorbance below 1.0.
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o Data Acquisition: Scan the sample from 200 to 400 nm, using the solvent as a blank.

» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Protocol:

o Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by
evaporating a solution of the compound, or prepare a KBr pellet containing a small amount
of the sample.

o Data Acquisition: Acquire the IR spectrum over the range of 4000 to 400 cm~1.

o Data Analysis: Identify the characteristic absorption bands for functional groups such as
hydroxyl (-OH), aromatic C-H, and C=C bonds.

Visualizations
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Caption: Experimental workflow for the spectroscopic analysis of Diolmycin B2.
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Key Correlations for Diolmycin B2 Structure
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Caption: Key COSY and HMBC correlations for the structure of Diolmycin B2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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